

Spectroscopic Characterization of 2-(Methylsulfonyl)aniline Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)aniline hydrochloride

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This technical guide provides an in-depth analysis of the spectroscopic signature of **2-(Methylsulfonyl)aniline hydrochloride**. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is fundamental to confirming the molecular structure and purity, which are critical parameters in synthetic chemistry and pharmaceutical sciences.

Molecular Structure and Spectroscopic Overview

2-(Methylsulfonyl)aniline hydrochloride is an organic compound featuring a benzene ring substituted with an amino group and a methylsulfonyl group at the ortho position. The hydrochloride salt form enhances its stability and solubility in polar solvents. The structural features—an aromatic ring, a primary amine (as an ammonium salt), and a sulfone group—give rise to a distinct and predictable spectroscopic profile. This guide will deconstruct the anticipated ^1H NMR, ^{13}C NMR, IR, and MS data, providing a foundational understanding for its characterization.

Molecular Structure of 2-(Methylsulfonyl)aniline Hydrochloride

Caption: 2D structure of 2-(Methylsulfonyl)aniline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(Methylsulfonyl)aniline hydrochloride**, both ^1H and ^{13}C NMR will provide key structural information.

^1H NMR Spectroscopy

The proton NMR spectrum of **2-(Methylsulfonyl)aniline hydrochloride** is expected to show distinct signals for the aromatic protons, the methyl protons of the sulfonyl group, and the protons of the ammonium group.

Experimental Protocol for ^1H NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Methylsulfonyl)aniline hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as acidic protons may exchange with D₂O.
- Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.0 - 7.5	m	4H	Ar-H	The aromatic protons will appear as a complex multiplet due to coupling. The electron-withdrawing sulfonyl group will shift these protons downfield.
~3.2	s	3H	-SO ₂ CH ₃	The methyl protons are adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift. This will be a sharp singlet as there are no adjacent protons to couple with.
Broad	br s	3H	-NH ₃ ⁺	The ammonium protons are acidic and often appear as a broad singlet. The chemical shift can be variable and is dependent on concentration

and solvent. In D_2O , this peak will disappear due to proton-deuterium exchange.

Causality in Experimental Choices: The use of a high-field NMR spectrometer (≥ 400 MHz) is recommended to achieve better resolution of the aromatic multiplets. DMSO-d_6 is a suitable solvent as it will solubilize the salt and allow for the observation of the $-\text{NH}_3^+$ protons, which would exchange in D_2O .

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol for ^{13}C NMR: The sample preparation and instrument setup are similar to that of ^1H NMR. A proton-decoupled ^{13}C NMR experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

Predicted ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment	Rationale
~145 - 120	Ar-C	Six distinct signals are expected for the aromatic carbons due to the unsymmetrical substitution pattern. The carbon bearing the sulfonyl group (C-S) and the carbon bearing the ammonium group (C-N) will be significantly influenced by these substituents.
~45	$-\text{SO}_2\text{CH}_3$	The methyl carbon will appear at a downfield position due to the deshielding effect of the adjacent sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** The spectrum can be acquired using a KBr pellet or as a mull (e.g., Nujol). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet.
- **Data Acquisition:** The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or mull is taken first and subtracted from the sample spectrum.

Predicted IR Data:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3200-2800	N-H stretch	-NH ₃ ⁺	The stretching vibrations of the ammonium group appear as a broad band in this region.[1]
1600-1450	C=C stretch	Aromatic Ring	These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring.
~1300 and ~1150	Asymmetric and Symmetric SO ₂ stretch	Sulfone (-SO ₂)	The sulfone group exhibits two strong, characteristic stretching bands.[2]
~1280	C-N stretch	Aromatic Amine	The stretching vibration of the C-N bond in aromatic amines is typically observed in this region.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.

Experimental Protocol for Mass Spectrometry:

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

- Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The spectrum is acquired in positive ion mode.

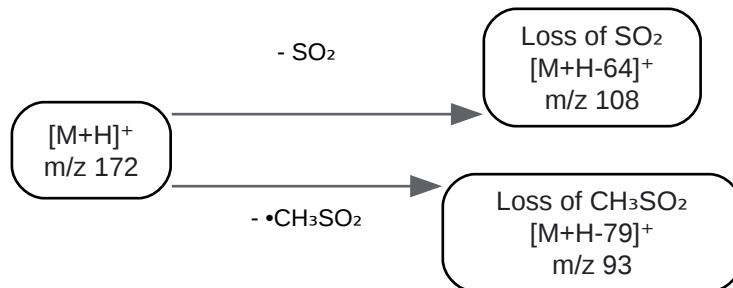
Predicted Mass Spectrometry Data:

The mass spectrum is expected to show the molecular ion of the free base, 2-(methylsulfonyl)aniline, after the loss of HCl. The protonated molecule $[M+H]^+$ of the free base will be observed.

- Molecular Weight of Free Base ($C_7H_9NO_2S$): 171.22 g/mol
- Expected $[M+H]^+$ ion: m/z 172.04

Fragmentation Pathways: The fragmentation of sulfonamides in mass spectrometry can be complex, often involving rearrangements.^{[3][4][5]} Common fragmentation patterns for sulfonamides include the cleavage of the S-N bond and the S-C bond.^[6]

Predicted Fragmentation Workflow



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Caption: Predicted major fragmentation pathways for protonated 2-(methylsulfonyl)aniline.

Conclusion

The spectroscopic characterization of **2-(Methylsulfonyl)aniline hydrochloride** can be effectively achieved through a combination of NMR, IR, and MS techniques. The predicted data presented in this guide, based on established principles of spectroscopy and data from analogous structures, provides a robust framework for the identification and purity assessment of this compound. Researchers and scientists can utilize this guide as a reference for

interpreting their experimental data, ensuring the accurate characterization of **2-(Methylsulfonyl)aniline hydrochloride** in their research and development endeavors.

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